molecular formula C25H18N4O4 B11565628 N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-(2-nitrophenyl)furan-2-carboxamide

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-(2-nitrophenyl)furan-2-carboxamide

Cat. No.: B11565628
M. Wt: 438.4 g/mol
InChI Key: GBWQTDYGHMRJOZ-UHFFFAOYSA-N
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Description

N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-5-(2-NITROPHENYL)FURAN-2-CARBOXAMIDE is a complex organic compound that features a benzodiazole ring, a nitrophenyl group, and a furan carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-5-(2-NITROPHENYL)FURAN-2-CARBOXAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-5-(2-NITROPHENYL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodiazole and nitrophenyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Reduction: Formation of amines from nitro groups.

    Oxidation: Formation of oxides.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-5-(2-NITROPHENYL)FURAN-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-5-(2-NITROPHENYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-5-(2-NITROPHENYL)FURAN-2-CARBOXAMIDE is unique due to the presence of both benzodiazole and nitrophenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H18N4O4

Molecular Weight

438.4 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-(2-nitrophenyl)furan-2-carboxamide

InChI

InChI=1S/C25H18N4O4/c1-15-10-11-16(24-26-18-7-3-4-8-19(18)27-24)14-20(15)28-25(30)23-13-12-22(33-23)17-6-2-5-9-21(17)29(31)32/h2-14H,1H3,(H,26,27)(H,28,30)

InChI Key

GBWQTDYGHMRJOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-]

Origin of Product

United States

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